molecular formula C4H10O2 B151241 (2R,3R)-butane-2,3-diol CAS No. 24347-58-8

(2R,3R)-butane-2,3-diol

Cat. No.: B151241
CAS No.: 24347-58-8
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-QWWZWVQMSA-N
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Description

(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Biochemical Analysis

Biochemical Properties

(2R,3R)-Butane-2,3-diol interacts with a variety of enzymes and proteins. One such enzyme is 2,3-butanediol dehydrogenase (BDH), which plays a crucial role in the formation of this compound . This enzyme belongs to the zinc-containing medium-chain dehydrogenase/reductase family . It can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin .

Cellular Effects

The effects of this compound on cells are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been shown to decrease the intracellular ATP of Staphylococcus aureus cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme BDH. This enzyme can catalyze the stereospecific oxidation of this compound and also reduce (3R/3S)-acetoin . This suggests that this compound can influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that the enzyme BDH, which interacts with this compound, exhibits a broad pH optimum between pH 9.5 to 11.5 for the oxidation of either this compound or meso-2,3-BD .

Metabolic Pathways

This compound is involved in the 2,3-butanediol metabolic pathway. The enzyme BDH plays a crucial role in this pathway, catalyzing the interconversion between acetoin and 2,3-butanediol .

Biological Activity

(2R,3R)-butane-2,3-diol, also known as (R,R)-2,3-butanediol, is a chiral organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol due to the presence of two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: (2R,3R), (2S,3S), and meso-2,3-butanediol. The (2R,3R)-stereoisomer is particularly notable for its diverse biological activities and applications in various fields, including biochemistry and materials science.

Biological Synthesis and Sources

This compound is produced naturally by several microorganisms through fermentation processes. It has been identified in various natural sources such as cocoa butter and certain plants like Ruta graveolens . The compound's production by microbial fermentation highlights its potential as a biofuel due to its favorable combustion properties.

1. Microbial Metabolism

Research indicates that specific microbial strains can utilize this compound for growth. For instance, Pseudomonas putida KT2440 can use this compound as a sole carbon source . This metabolic versatility underscores the compound's importance in microbial ecology and biotechnology.

2. Plant Interaction

Recent studies have shown that this compound acts as a bacterial volatile compound that influences plant growth and defense mechanisms. For example, it has been demonstrated that this compound can induce systemic resistance in plants by modulating soil fungi and rhizosphere bacteria . In experiments involving Bacillus subtilis, the overexpression of 2,3-butanediol resulted in enhanced root colonization and inhibition of pathogenic bacteria such as Ralstonia solanacearum .

3. Antimicrobial Properties

The antimicrobial activity of this compound has been observed in various studies. Root exudates from plants treated with this compound exhibited selective antagonism against pathogenic microorganisms . This property suggests potential applications in agriculture as a natural pesticide or growth promoter.

Case Study 1: Induction of Plant Defenses

In a study examining the effects of this compound on pepper plants, it was found that treatment with this compound led to the expression of pathogenesis-related genes such as CaPR2, CaSAR8.2, and CaPAL. These genes are critical for plant defense against pathogens .

Case Study 2: Microbial Growth Utilization

A study focused on the metabolic pathways of Pseudomonas putida KT2440 revealed that this bacterium could effectively dehydrogenate this compound into acetoin through specific enzymes. This process is essential for utilizing the compound as a carbon source for growth .

Comparative Table of Stereoisomers

StereoisomerBiological ActivityMicrobial UtilizationAntimicrobial Properties
This compoundInduces plant defense mechanismsUtilized by Pseudomonas putidaInhibits pathogenic bacteria
(2S,3S)-Butane-2,3-diolLimited studies; potential for similar effectsNot extensively studiedVariable effects reported
Meso-Butane-2,3-diolLess activity compared to (2R,3R)Utilization not well characterizedLimited antimicrobial activity

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block
(2R,3R)-Butane-2,3-diol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its optical purity and stereochemistry make it ideal for asymmetric synthesis. It can be used to create complex molecules with specific stereochemical configurations that are essential in drug development .

Enzyme Catalysis
Research has demonstrated that this compound can be produced efficiently through enzyme-catalyzed reactions. For instance, a study on the enzyme (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis highlighted its ability to produce optically pure this compound from diacetyl with high specificity . This enzymatic pathway is significant for producing pharmaceuticals that require high enantiomeric purity.

Industrial Applications

Plastic and Polymer Production
this compound is utilized as a precursor in the production of various plastics and polyurethanes. It can be polymerized to form polybutylene succinate (PBS), which is an environmentally friendly biodegradable plastic . Additionally, it is involved in the synthesis of polyurethane elastomers like Vulkollan when combined with isocyanates .

Biofuels and Energy Storage
Emerging research suggests that this compound could serve as a potential biofuel. It can be produced via fermentation processes using renewable resources such as sugarcane molasses or whey waste from dairy industries . The feasibility of using this compound as a rocket fuel on Mars has also been proposed due to its potential for in-situ resource utilization .

Biochemical Applications

Metabolic Pathways
this compound is an endogenous metabolite found in various organisms and plays a role in metabolic pathways. It is produced naturally during fermentation processes by microorganisms such as Lactococcus lactis, which can be engineered to enhance production yields . Its presence in cocoa butter and sweet corn highlights its significance in food chemistry as well .

Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for use in food preservation and safety applications .

Case Studies

Study Title Findings Applications
Synthesis of (3R)-acetoin and 2,3-butanediol isomers by Lactococcus lactisEfficient production of this compound from whey wasteSustainable bioprocessing for pharmaceuticals
Characterization of (2R,3R)-butanediol dehydrogenase from Rhodococcus erythropolisHigh catalytic efficiency for producing optically pure this compoundChiral synthesis in drug development
Potential use as biofuelFeasibility of fermentation-derived this compound for energy applicationsRenewable energy sources

Q & A

Basic Research Questions

Q. How can enantiomeric purity of (2R,3R)-butane-2,3-diol be determined experimentally?

To assess enantiomeric purity, employ 13C NMR with chiral derivatization . Cyclocondensation with ketones (e.g., acetophenone) forms cyclic ketals, producing distinct diastereomeric signals for (2R,3R)- and (2S,3S)-isomers. Integration of these signals quantifies enantiomeric excess (ee) . For validation, compare results with polarimetry or chiral HPLC, ensuring solvent systems (e.g., DMSO or PEG300) do not interfere with analysis .

Q. What synthetic strategies improve regioselectivity in this compound derivatives?

Regioselective synthesis leverages steric and electronic control. For example, methoxylation of (2R,3R)-1,1,4,4-tetraphenylbutanetetraol with methanol and inorganic bases (e.g., NaOH) achieves >90% regioselectivity for 1,4-dimethoxy derivatives . Optimize reaction temperature (60–80°C) and base strength to suppress side reactions. Monitor progress via TLC or in situ FTIR for hydroxyl group conversion .

Q. How does solvent choice impact solubility and stability in biological assays?

Solubility varies significantly with solvent composition:

Solvent SystemSolubility (mg/mL)Stability (4°C)
10% DMSO + 90% SBE-β-CD27.74 mM1 week
40% PEG300 + 5% Tween8019.09 mM48 hours
Prefer SBE-β-CD for long-term stability. Avoid aqueous buffers without cryoprotectants, as crystallization occurs below 10 mM .

Advanced Research Questions

Q. What computational methods model reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations (M06/6-311+G(d,p)) in solvent models (e.g., acetone) predict transition states and regioselectivity in dihydroxylation reactions. For osmylation pathways, analyze Os(VI) intermediates’ ligand exchange kinetics (H2O, NMM) to optimize catalytic cycles . Validate simulations with kinetic isotope effects (KIEs) and isotopic labeling experiments .

Q. How does this compound function as a chiral auxiliary in asymmetric catalysis?

Its C2 symmetry and vicinal diol structure enable chelation with metal catalysts (e.g., Ti(OiPr)4), enhancing enantioselectivity in aldol reactions. For example, in Mukaiyama aldol reactions, the diol forms a six-membered transition state, directing facial selectivity (>90% ee) . Post-reaction, cleave the auxiliary via acid hydrolysis (0.1 M HCl, 40°C) without racemization .

Q. What metabolic roles does this compound play in microbial systems?

In Saccharomyces cerevisiae, it acts as a redox sink, balancing NAD+/NADH during anaerobic fermentation. Quantify extracellular levels via GC-MS with derivatization (BSTFA) or enzymatic assays (diol dehydrogenase-coupled NADH detection) . In Bacillus spp., it enhances stress tolerance; knockout bdhA (butanediol dehydrogenase) to study osmotic stress responses .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported LogP values for this compound?

LogP values range from -1.0 to -0.3 due to measurement methods:

  • Experimental : Shake-flask (water/octanol) yields -0.99 .
  • Computational : Open Babel predicts -0.3 . Address inconsistencies by standardizing pH (6.8) and temperature (25°C). Use ion-suppression HPLC for polar metabolites to avoid partitioning artifacts .

Q. Experimental Design Guidelines

Q. How to design a stability study for this compound in long-term storage?

  • Conditions : Test -20°C (powder) vs. -80°C (DMSO stock).
  • Analysis : Monthly HPLC-ELSD (C18 column, 0.1% TFA/ACN) for degradation products (e.g., butanone).
  • Result : Powder remains stable >2 years at -20°C; DMSO stocks degrade by 5% after 6 months .

Q. What in vivo models are suitable for studying its endogenous metabolic effects?

Use Sprague-Dawley rats (oral administration, 100 mg/kg):

  • Sampling : Collect serum at 0, 1, 3, 6, 12h.
  • Analysis : LC-MS/MS (MRM transition m/z 90→72) for pharmacokinetics.
  • Outcome : Peak plasma concentration (Cmax) at 2h; correlates with LH/progesterone elevation .

Q. Methodological Pitfalls

Q. Why do crystallization attempts fail for this compound in aqueous solutions?

The compound’s low melting point (16°C) and hygroscopic nature impede crystallization. For X-ray diffraction, grow crystals in anisole/hexane at -30°C. Alternatively, derivatize with 4-nitrobenzoyl chloride to form stable diesters .

Properties

IUPAC Name

(2R,3R)-butane-2,3-diol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OWBTYPJTUOEWEK-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)O)O
Source PubChem
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Molecular Formula

C4H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID801026532, DTXSID801031371
Record name rel-(2R,3R)-2,3-Butanediol
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Record name (2R,3R)-2,3-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid
Record name (2R,3R)-2,3-Butanediol
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Boiling Point

77.00 to 78.00 °C. @ 10.00 mm Hg
Record name (2R,3R)-2,3-Butanediol
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CAS No.

24347-58-8, 6982-25-8
Record name (2R,3R)-Butanediol
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Record name 2,3-Butanediol, threo-
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Record name 2,3-Butanediol, (-)-
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Record name (R,R)-(-)-butane-2,3-diol
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Record name 2,3-BUTANEDIOL, THREO-
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Record name (2R,3R)-2,3-Butanediol
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Melting Point

19.7 °C
Record name (2R,3R)-2,3-Butanediol
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Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol

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